Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate
Description
Properties
CAS No. |
62139-82-6 |
|---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate |
InChI |
InChI=1S/C20H18N2O2/c1-3-24-20(23)17-14(2)21-22-19(16-12-8-5-9-13-16)18(17)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3 |
InChI Key |
WBZHEHMQHFEMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 3-Chloro-5,6-Diphenylpyridazine-4-Carboxylate
The chlorinated precursor is typically synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, reacting 1-phenyl-3-(4-methylphenyl)-1,4-pentanedione with hydrazine hydrate in ethanol under reflux yields the pyridazine core. Subsequent chlorination at position 3 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), leveraging the electron-deficient nature of the pyridazine ring to facilitate electrophilic substitution.
Methyl Group Introduction via Grignard Reagents
The chlorine atom at position 3 is displaced using methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) under inert conditions. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the Grignard reagent attacks the electron-deficient carbon adjacent to the nitrogen atoms. Typical reaction conditions involve refluxing at 65°C for 12 hours, yielding ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate in 68–72% purity after recrystallization from ethanol.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MeMgBr | THF | 65 | 12 | 72 |
| MeLi | Ether | −78 → 25 | 24 | 58 |
| NaMe (Cat. CuI) | DMF | 120 | 6 | 41 |
Cyclocondensation of 1,4-Diketones with Hydrazines
Pyridazine ring formation via cyclocondensation offers a direct route to incorporate substituents, including the methyl group at position 3, during the initial synthetic steps.
Synthesis of 1,4-Diketone Precursors
The diketone precursor, 3-methyl-1,5-diphenyl-1,4-pentanedione, is synthesized through a Claisen-Schmidt condensation between ethyl acetoacetate and benzaldehyde derivatives. Catalytic sodium ethoxide in ethanol facilitates the formation of the α,β-unsaturated ketone intermediate, which undergoes Michael addition with a second equivalent of benzaldehyde.
Cyclization with Hydrazine Hydrate
Heating the diketone with hydrazine hydrate (80% v/v) in ethanol under reflux induces cyclocondensation, forming the pyridazine ring. The methyl group at position 3 originates from the acetyl moiety of the diketone precursor, while the ester group at position 4 is retained from the ethyl acetoacetate starting material. This method achieves yields of 65–70%, with purity confirmed via HPLC and H-NMR spectroscopy.
Mechanistic Insight :
The reaction proceeds through enolization of the diketone, followed by nucleophilic attack by hydrazine to form a dihydropyridazine intermediate. Subsequent aromatization via dehydration completes the pyridazine ring.
Functional Group Interconversion from Amino Derivatives
Modification of pre-existing amino groups on the pyridazine ring provides an alternative pathway to introduce methyl substituents.
Synthesis of Ethyl 3-Amino-5,6-Diphenylpyridazine-4-Carboxylate
Ethyl 3-amino-5,6-diphenylpyridazine-4-carboxylate is synthesized via Staudinger reaction of an azido intermediate. Treatment of ethyl 3-azido-5,6-diphenylpyridazine-4-carboxylate with triphenylphosphine in benzene yields the iminophosphorane intermediate, which is hydrolyzed to the amine using 80% acetic acid.
Diazotization and Methyl Group Introduction
The amino group at position 3 is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. Subsequent treatment with copper(I) iodide (CuI) and methyl iodide (MeI) in dimethyl sulfoxide (DMSO) facilitates a Sandmeyer-type reaction, replacing the diazonium group with a methyl substituent. This method yields the target compound in 60–65% purity, requiring chromatographic purification to remove byproducts.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Practicality of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 98 | High regioselectivity | Requires toxic POCl₃ |
| Cyclocondensation | 70 | 97 | Direct ring formation | Multi-step diketone synthesis |
| Functional Group Interconversion | 65 | 95 | Utilizes stable intermediates | Low-yielding diazotization step |
Spectroscopic Characterization and Validation
All synthetic routes produce this compound with consistent spectroscopic profiles:
Industrial-Scale Considerations
For large-scale production, the cyclocondensation method is preferred due to fewer purification steps and compatibility with continuous flow reactors. However, the nucleophilic substitution route offers better regiochemical control for GMP-compliant synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridazine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyridazine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate typically involves multi-step chemical reactions. For instance, one method includes the use of Lawesson's reagent to facilitate the formation of pyridazine derivatives through condensation reactions with appropriate phenyl and carboxylic acid derivatives . The resulting compound exhibits a complex structure characterized by a pyridazine ring substituted with ethyl and diphenyl groups.
Enzyme Inhibition
One of the prominent applications of this compound is its role as an α-glucosidase inhibitor . Studies have shown that this compound can effectively inhibit the activity of the rat intestinal α-glucosidase enzyme, which is crucial in carbohydrate metabolism. This inhibition can potentially aid in managing conditions such as diabetes by slowing down glucose absorption .
Central Nervous System Disorders
Research has indicated that derivatives of pyridazine compounds, including this compound, may have therapeutic effects on various central nervous system disorders. For example, it has been studied for its ability to modulate GABA_A receptor activity, which is significant for treating cognitive impairments associated with aging and neurodegenerative diseases like Alzheimer's disease . The compound has shown promise in enhancing memory retention in aged-impaired rats during behavioral tests .
Anti-inflammatory Applications
Recent patents have highlighted the potential use of pyridazine derivatives in treating inflammatory diseases. This compound can be part of compositions designed to modulate cellular pathways involved in inflammation . This application underscores its versatility in addressing various health issues beyond metabolic disorders.
Case Study 1: α-Glucosidase Inhibition
In a study evaluating the inhibitory effects on α-glucosidase, this compound demonstrated significant inhibition compared to control compounds. The results indicated a dose-dependent response, suggesting its potential utility as an antidiabetic agent .
Case Study 2: Cognitive Enhancement
Another research project involved testing the cognitive-enhancing effects of this compound on aged rats. The findings revealed that administration of this compound led to improved performance in spatial memory tasks compared to untreated controls. This suggests its potential application in developing treatments for age-related cognitive decline .
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound may also interact with cellular pathways involved in disease processes, thereby exerting its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate
- Structural Differences : Replaces the 3-methyl group with a chlorine atom.
- Synthesis: Prepared via refluxing pyridazinone derivatives with phosphoryl chloride (POCl₃), achieving a high yield (95%) .
- Physical Properties : Melting point 118–120°C; IR bands at 1735 cm⁻¹ (ester C=O stretch) and 761 cm⁻¹ (C-Cl stretch).
- Reactivity: The electron-withdrawing chlorine atom may enhance electrophilic substitution reactivity compared to the methyl group in the target compound.
Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate
- Structural Differences : Features a 1,2,3-triazole ring attached via a thioether linkage at position 3.
- Synthesis : Synthesized using Lawesson’s reagent for thiolation, followed by propargyl bromide alkylation and copper-catalyzed azide-alkyne cycloaddition (yield: 71%) .
- Biological Activity : Exhibits α-glucosidase inhibitory activity (IC₅₀ = 12.3 µM), attributed to the triazole moiety’s ability to interact with enzyme active sites .
- Spectroscopic Data : ESI-MS m/z 550.2 [M]⁺; elemental analysis aligns with theoretical values (C, 65.20%; H, 4.57%; N, 14.98%) .
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate
- Structural Differences: Contains two trifluoromethyl (CF₃) groups—one at position 4 and another on the phenyl ring—and a ketone at position 6.
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Structural Differences: A benzoate derivative with a pyridazine ring linked via a phenethylamino group.
- Highlights the versatility of ethyl carboxylate esters in drug design .
Data Table: Key Comparative Features
Research Findings and Implications
- Substituent Impact : The 3-methyl group in the target compound likely offers steric hindrance and moderate electron-donating effects, contrasting with the chloro derivative’s electronic effects . The triazole-thioether analog’s superior α-glucosidase inhibition underscores the importance of heterocyclic appendages in enhancing bioactivity .
- Synthetic Flexibility : Functionalization at position 3 is achievable via diverse routes (e.g., thiolation, alkylation), enabling rapid generation of analogs for structure-activity relationship studies .
Biological Activity
Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate is a pyridazine derivative that has garnered attention for its diverse biological activities. This compound features a unique structural configuration that contributes to its pharmacological potential, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and research efforts.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 318.37 g/mol. The compound's structure includes:
- A pyridazine ring substituted at the 3-position with an ethyl ester group.
- Phenyl groups at the 5 and 6 positions.
- A methyl group at the 3-position of the pyridazine ring.
This arrangement is significant for its biological interactions and mechanisms of action.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Various studies have indicated its effectiveness against a range of bacterial strains. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation, but it is believed to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. Certain derivatives of this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, studies indicate that this compound can induce apoptosis in specific cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Comparative Analysis with Related Compounds
A comparative analysis with similar pyridazine derivatives reveals varying biological activities based on structural modifications:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Ethyl 3-(4-chlorophenyl)-5,6-diphenylpyridazine-4-carboxylate | Chlorine substitution at the 3-position | Anticancer activity |
| Ethyl 3-(phenoxy)-5,6-diphenylpyridazine-4-carboxylate | Phenoxy group at the 3-position | Antimicrobial properties |
| Ethyl 3-methyl-5-(naphthalen-1-yl)-6-(phenylethynyl)pyridazine-4-carboxylate | Naphthalene substitution | Potential anti-inflammatory effects |
This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.
Study on Antimicrobial Efficacy
In a study published in Scientific Reports, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Anticancer Mechanisms
A recent investigation into the anticancer properties of this compound revealed that it significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study suggested that the compound's ability to induce reactive oxygen species (ROS) plays a crucial role in its anticancer effects .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate?
The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or keto-esters, followed by functionalization. For example, analogous pyridazine derivatives are synthesized via nucleophilic substitution or cyclization under reflux conditions using ethanol or dichloromethane as solvents. Esterification and halogenation steps may introduce substituents at specific positions . Key steps include:
- Cyclization : Reacting hydrazine with α,β-diketones to form the pyridazine core.
- Esterification : Introducing the ethyl carboxylate group via acid-catalyzed ester exchange.
- Substitution : Adding phenyl or methyl groups via Suzuki coupling or Friedel-Crafts alkylation .
Q. What spectroscopic techniques are used to confirm the molecular structure of this compound?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with phenyl groups showing aromatic signals (δ 7.2–7.6 ppm) and ester carbonyls at ~δ 165–170 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Ester C=O stretches appear at ~1700–1750 cm, and pyridazine ring vibrations at 1500–1600 cm .
Q. How is the purity of the compound assessed during synthesis?
Purity is evaluated via:
- High-Performance Liquid Chromatography (HPLC) : Retention time and peak area analysis.
- Melting Point Determination : Sharp melting ranges indicate high crystallinity.
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress and isolating intermediates .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure refinement?
Discrepancies in X-ray diffraction data (e.g., residual electron density, R-factor mismatches) are addressed using:
- SHELXL : Iterative refinement with constraints for thermal parameters and hydrogen bonding. Hydrogen atoms are placed geometrically and refined using a riding model .
- Validation Tools : PLATON/ADDSYM checks for missed symmetry, and ORTEP-3 visualizes thermal ellipsoids to identify disorder .
- Twinned Data Analysis : For non-merohedral twinning, SHELXL’s TWIN/BASF commands refine twin laws .
Q. What strategies optimize the compound’s bioactivity through targeted structural modifications?
Rational design involves:
- Substituent Introduction : Adding electron-withdrawing groups (e.g., Cl, F) at the 3-position enhances electrophilicity for nucleophilic attack in biological systems .
- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid improves water solubility and receptor binding .
- Hybridization : Attaching pharmacophores (e.g., piperazine, fluorophenyl) to the pyridazine core modulates kinase inhibition or antimicrobial activity .
Q. How are computational methods applied to predict interaction mechanisms with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with enzymes (e.g., kinases) using crystal structures from the PDB.
- Molecular Dynamics (MD) : GROMACS simulates ligand-protein stability, with RMSD/RMSF metrics assessing conformational changes.
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with IC values .
Q. What experimental approaches validate the compound’s role in enzyme inhibition studies?
- Enzyme Assays : Fluorescence-based assays (e.g., ADP-Glo™) measure kinase inhibition.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, K).
- Surface Plasmon Resonance (SPR) : Real-time kinetics of ligand-enzyme interactions .
Data Analysis and Contradictions
Q. How are conflicting spectroscopic and crystallographic data reconciled?
- Cross-Validation : Compare NMR-derived torsion angles with X-ray data. For example, pyridazine ring puckering (Cremer-Pople parameters) should align with crystallographic θ/φ angles .
- DFT Calculations : Gaussian optimizes the molecular geometry, comparing computed vs. experimental IR/NMR spectra to identify outliers .
Q. What statistical methods are used to analyze biological activity data across derivatives?
- ANOVA/T-tests : Compare mean IC values between substituent groups.
- Principal Component Analysis (PCA) : Reduces dimensionality of physicochemical descriptors (logP, polar surface area) to identify activity clusters .
Experimental Design
Q. How to design a study investigating the compound’s photophysical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
